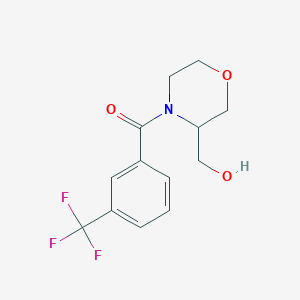

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(6-10)12(19)17-4-5-20-8-11(17)7-18/h1-3,6,11,18H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRFKTJEDAIMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC(=CC=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone typically involves the reaction of morpholine derivatives with trifluoromethylphenyl ketones. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of (3-(Carboxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone.

Reduction: Formation of (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs and their substituent-driven properties:

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound likely increases aqueous solubility compared to alkyl (e.g., hexyl) or halogenated analogs .

- Synthetic Flexibility : Halogenated derivatives (e.g., bromo, chloro) serve as versatile intermediates for cross-coupling reactions, whereas hydroxymethyl may require protection/deprotection strategies .

Structure-Activity Relationship (SAR) Insights

- Hydrogen Bonding: The hydroxymethyl group may improve target binding via hydrogen bonding, unlike non-polar alkyl chains (e.g., hexyl) .

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, a shared advantage with pyridine/isoquinoline analogs .

- Steric Effects : Bulky substituents (e.g., 3-Br, 6-Cl) may hinder reactivity, whereas hydroxymethyl offers a balance of steric bulk and polarity .

Biological Activity

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone, commonly referred to as HTM, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a morpholine ring and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological properties. This article explores the biological activity of HTM, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 289.25 g/mol

- CAS Number : 1421482-08-7

HTM's biological activity can be attributed to its interaction with specific molecular targets within cells. The compound is thought to function primarily through the inhibition of certain enzymes involved in signaling pathways critical for cell proliferation and survival.

Enzyme Inhibition

HTM has been studied for its ability to inhibit various kinases, particularly those involved in cancer cell signaling. For instance, it has shown promising results in inhibiting tyrosine kinase activity, which is crucial for the growth and spread of certain tumors.

Anticancer Activity

Research has indicated that HTM exhibits significant anticancer properties against various cancer cell lines. A notable study demonstrated that HTM effectively inhibited the growth of breast and prostate cancer cells in vitro. The compound's mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell migration.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Inhibition of cell migration |

Anti-inflammatory Effects

In addition to its anticancer properties, HTM has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Breast Cancer Cells

- A research group evaluated the effects of HTM on MCF-7 breast cancer cells. They found that treatment with HTM led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Results : Cell viability decreased by 50% at an HTM concentration of 15 µM after 48 hours.

-

Inflammation Model

- Another study assessed HTM's impact on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated that HTM significantly downregulated TNF-alpha and IL-6 production.

- Results : TNF-alpha levels were reduced by 40% at a concentration of 10 µM.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that HTM exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo.

Current Research and Future Directions

Ongoing research is focused on elucidating the detailed mechanisms by which HTM exerts its biological effects. Additionally, there is interest in exploring its efficacy in combination therapies for cancer treatment and as a potential candidate for treating chronic inflammatory conditions.

Q & A

Q. How can the synthesis of (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone be optimized for yield and purity?

Methodological Answer:

- Step 1 : Utilize a two-step reaction sequence involving morpholino intermediates and fluorinated aryl ketones. For example, a base-catalyzed coupling reaction (e.g., sodium tert-butoxide in toluene/tert-butanol) between a fluorinated phenylmethanone and a morpholino precursor can yield the target compound .

- Step 2 : Optimize reaction parameters:

- Critical Analysis : Monitor reaction progress via TLC or HPLC to avoid side products like unreacted morpholino derivatives or trifluoromethylphenyl byproducts .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak at m/z corresponding to C12H14F3NO2 (exact mass calculated: 273.09) .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in DMF/methanol .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the compound in catalytic or medicinal applications?

Methodological Answer:

- Electronic Effects : The -CF3 group is strongly electron-withdrawing, which polarizes the adjacent carbonyl group, enhancing electrophilicity. This is critical for binding to biological targets (e.g., enzyme active sites) or facilitating nucleophilic attacks in synthetic pathways .

- Steric Effects : The trifluoromethyl group introduces steric bulk, potentially hindering π-π stacking in crystal structures or reducing binding affinity in crowded molecular environments. Computational modeling (DFT calculations) can quantify these effects .

- Experimental Validation : Compare reaction kinetics or binding assays with analogs lacking the -CF3 group to isolate its impact .

Q. What experimental design considerations are critical when studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 24-hour intervals. The hydroxymethyl group may hydrolyze under acidic conditions (pH < 4) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Fluorinated aryl ketones typically degrade above 200°C, but morpholino derivatives may destabilize earlier .

- Limitations : Organic degradation during prolonged experiments (e.g., >9 hours) can skew results. Implement continuous cooling (4°C) to minimize thermal decomposition .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.